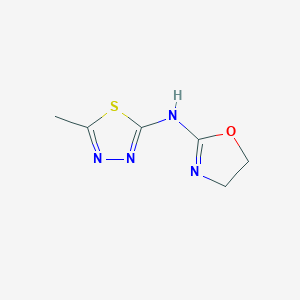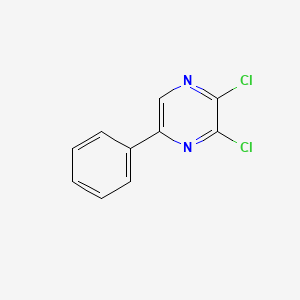
6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a thymine base modified with a hydroxyethoxy methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting with the preparation of the fluorophenyl thioether intermediate. This intermediate is then reacted with a thymine derivative under specific conditions to yield the final product. Common reagents used in these reactions include thiophenols, halogenated thymine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid interactions and modifications.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with molecular targets, such as enzymes or nucleic acids. The fluorophenyl group and thioether linkage play crucial roles in binding to these targets, while the modified thymine base can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- 6-((4-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- 6-((4-Methylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
Uniqueness
Compared to similar compounds, 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
125056-65-7 |
|---|---|
Fórmula molecular |
C14H15FN2O4S |
Peso molecular |
326.35 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15FN2O4S/c1-9-12(19)16-14(20)17(8-21-7-6-18)13(9)22-11-4-2-10(15)3-5-11/h2-5,18H,6-8H2,1H3,(H,16,19,20) |
Clave InChI |
QRXISDLQGURSFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



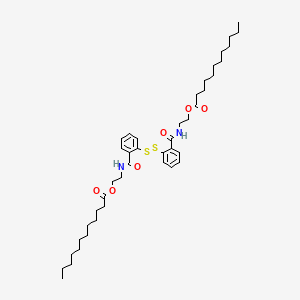

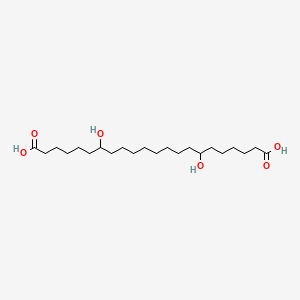
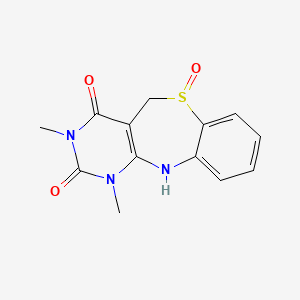
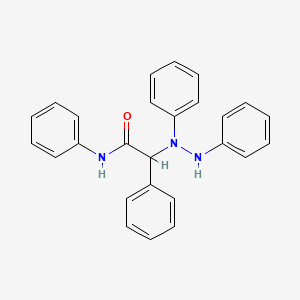

![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
